1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Description

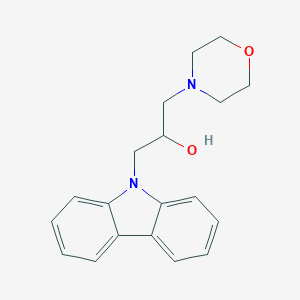

1-(9H-Carbazol-9-yl)-3-morpholinopropan-2-ol is a hybrid molecule combining a carbazole scaffold with a morpholine moiety linked via a β-hydroxypropyl chain. Carbazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties . The morpholine ring enhances solubility and modulates pharmacokinetic properties, while the propanol linker facilitates interactions with biological targets. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related compounds .

Properties

IUPAC Name |

1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACSALNKWCJCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919819 | |

| Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91324-16-2 | |

| Record name | 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Alkylation with Epoxide Derivatives

Stepwise Synthesis via Intermediate Halides

Bromination Followed by Nucleophilic Substitution

An alternative approach involves the synthesis of 3-bromo-1-morpholinopropan-2-ol as a key intermediate, which subsequently undergoes nucleophilic substitution with carbazole.

Synthesis of 3-Bromo-1-Morpholinopropan-2-Ol:

-

Epichlorohydrin reacts with morpholine in a 1:1 ratio at 0°C, yielding 1-morpholino-2,3-epoxypropane .

-

The epoxide is treated with HBr gas in dichloromethane, leading to ring-opening and formation of the bromohydrin derivative.

Coupling with Carbazole:

-

Carbazole is deprotonated with NaH in THF.

-

The intermediate bromide (1.1 equiv) is added, and the mixture is refluxed for 6 hours.

-

Purification via recrystallization (ethanol/water) affords the target compound in 58–65% yield.

Comparative Analysis of Methodologies

Yield and Purity Considerations

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Epoxide alkylation | 68–72 | >95 | Single-step, high regioselectivity |

| Bromide substitution | 58–65 | 90–93 | Scalable with stable intermediates |

The epoxide route is favored for its simplicity and reduced byproduct formation, whereas the bromide method offers flexibility in intermediate functionalization.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

The crystal structure reveals a planar carbazole core with the morpholinopropanol chain adopting a gauche conformation. Hydrogen bonding between the hydroxyl group and morpholine oxygen stabilizes the solid-state structure.

Industrial and Pharmacological Applications

Chemical Reactions Analysis

Types of Reactions

CL-406156 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of CL-406156, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

CL-406156 is widely used in scientific research due to its diverse applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on CL-406156 includes its potential use in drug development for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CL-406156 involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include:

Enzyme Inhibition: CL-406156 inhibits certain enzymes, affecting metabolic pathways.

Protein Interaction: The compound interacts with proteins, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carbazole Hybrids

Structure-Activity Relationships (SAR)

- Morpholine vs. Heterocyclic Substituents : The morpholine ring enhances solubility and target binding compared to bulkier groups like triazoles or oxadiazoles, which may improve membrane permeability .

- Linker Flexibility : The β-hydroxypropyl chain balances rigidity and flexibility, optimizing interactions with enzymes or microbial targets .

- Substituent Effects: Electron-donating groups (e.g., methoxy in aminophenol derivatives) enhance antioxidant activity, while halogenation (e.g., dichloro in benzylamino derivatives) may improve antimicrobial potency .

Biological Activity

1-(9H-Carbazol-9-yl)-3-morpholinopropan-2-ol is a synthetic compound that integrates a carbazole moiety with a morpholine group. This combination has led to significant interest in its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further exploration in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 246.32 g/mol. The presence of the carbazole ring is known to contribute to various biological activities, including anti-cancer and neuroprotective effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of carbazole derivatives, including this compound. In particular, research has indicated that similar compounds exhibit significant binding affinities to viral proteins, such as the SARS-CoV-2 main protease. Molecular docking studies have shown that these compounds can effectively inhibit viral replication mechanisms by binding to critical sites on the protease, suggesting a promising avenue for drug development against viral infections .

Antitumor Properties

Carbazole derivatives are recognized for their antitumor properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 15 | Induces apoptosis |

| Similar Carbazole Derivative | MCF7 (Breast) | 10 | Oxidative stress induction |

Neuroprotective Effects

In vitro studies have indicated that certain carbazole derivatives possess neuroprotective effects against glutamate-induced neurotoxicity. These compounds may exert their protective effects by acting as antioxidants or by modulating neuroinflammatory pathways . The specific neuroprotective activity of this compound remains to be fully characterized but is an area of ongoing research.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Viral Proteins : Binding to viral proteases inhibits viral replication.

- Cancer Cell Pathways : Induction of apoptosis via oxidative stress pathways.

- Neuroprotection : Modulation of inflammatory responses and oxidative damage in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activities of carbazole derivatives, providing insights into their therapeutic potential:

- Antiviral Studies : A study demonstrated that carbazole derivatives showed strong binding affinities to SARS-CoV-2 main protease, indicating potential as antiviral agents .

- Antitumor Activity : Research involving various cancer cell lines has shown that these compounds can significantly reduce cell viability through apoptotic pathways .

- Neuroprotective Effects : In experiments using neuronal cell lines, certain derivatives exhibited protective effects against glutamate toxicity, highlighting their potential in treating neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.